![molecular formula C16H9BrCl2N2OS B2751710 [4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone CAS No. 339023-03-9](/img/structure/B2751710.png)
[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone” is a complex organic compound. It contains a bromophenyl group, a dichloroanilino group, and a thiazolyl group linked by a methanone . The dichloroanilino group consists of an aniline ring substituted with two chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a bromophenyl group, a dichloroanilino group, and a thiazolyl group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Characterization
The synthesis and spectral characterization of novel compounds, including [4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone derivatives, have been thoroughly investigated. These studies involve the use of various analytical techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry for structural elucidation. Density Functional Theory (DFT) calculations have been employed for structural optimization and interpretation of vibrational spectra, aiding in understanding the molecular structure and bonding features of these compounds. These studies provide insights into the molecular design and development of new materials with potential applications in various fields (Shahana & Yardily, 2020).
Antibacterial and Antimicrobial Activities
Research on this compound derivatives has shown promising antibacterial and antimicrobial activities. Studies have demonstrated the synthesis of related compounds and evaluated their in vitro antibacterial activity against different bacterial strains. These findings suggest potential applications in developing new antimicrobial agents to combat various bacterial infections (Reddy & Reddy, 2016).
Antioxidant Properties
Derivatives of this compound have been explored for their antioxidant properties. Synthesis of compounds with bromine substitutions has been shown to exhibit significant antioxidant power, suggesting their potential as promising molecules for applications requiring antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Antimicrobial and Antiviral Activity
The antimicrobial and antiviral activities of synthesized compounds, including those related to this compound, have been evaluated. While some compounds did not show effectiveness against tested bacterial strains, others demonstrated activity against fungal strains such as Aspergillus niger and Candida albicans, indicating their potential as antifungal agents. Furthermore, selective activity against viruses like vaccinia virus and Coxsackie virus B4 has been noted, suggesting the possibility of developing these compounds into antiviral agents (Sharma et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-bromophenyl)-[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrCl2N2OS/c17-10-3-1-9(2-4-10)15(22)14-8-20-16(23-14)21-11-5-6-12(18)13(19)7-11/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJLMDVQKCOYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CN=C(S2)NC3=CC(=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
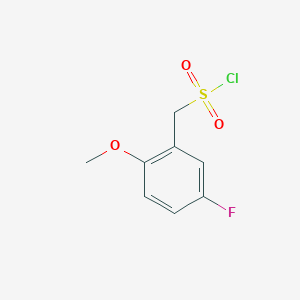
![7-Chloro-1-(4-ethoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2751628.png)
![(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine;hydrochloride](/img/structure/B2751631.png)
![6-(3-ethoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2751632.png)


![methyl 2-{1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2751637.png)
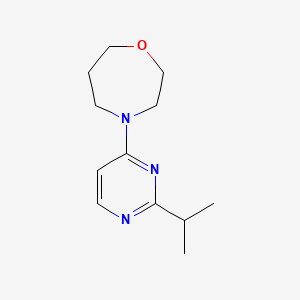
![8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2751640.png)
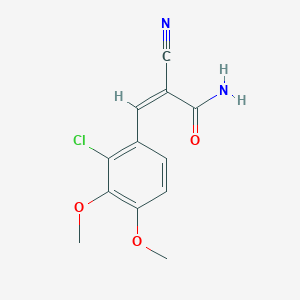
![[3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid](/img/structure/B2751646.png)
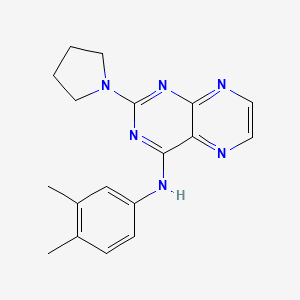
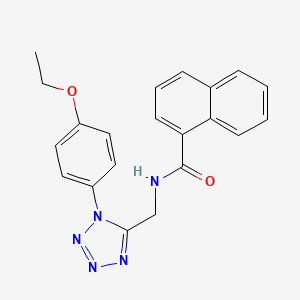
![3-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B2751650.png)
